N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide
Description
This compound features a thieno[3,2-d]pyrimidine-2,4-dione core substituted at the N3 position with a 2-(thiophen-2-yl)ethyl group and at the N1 position with a benzodioxole-linked acetamide moiety. The acetamide bridge likely improves solubility and hydrogen-bonding capacity.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5S2/c26-19(23-11-14-3-4-17-18(10-14)30-13-29-17)12-25-16-6-9-32-20(16)21(27)24(22(25)28)7-5-15-2-1-8-31-15/h1-4,6,8-10,16,20H,5,7,11-13H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYFLASUYFQYRCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CN3C4C=CSC4C(=O)N(C3=O)CCC5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide is a complex organic compound with potential pharmacological applications. This article focuses on its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzodioxole ring , a thieno[3,2-d]pyrimidine core , and an acetamide functional group . The structural complexity suggests diverse interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C22H23N3O5 |
| Molecular Weight | 405.43 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways. For instance, similar compounds have shown inhibition of phospholipase A2 (PLA2), which is crucial in lipid metabolism and inflammatory responses .
- Receptor Modulation : It may act on various receptors affecting neurotransmission and cellular signaling pathways. The presence of the benzodioxole moiety suggests potential interactions with serotonin or dopamine receptors .
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For example:
- Minimum Inhibitory Concentration (MIC) studies have shown effective inhibition against various bacterial strains such as Escherichia coli and Staphylococcus aureus.
Anticancer Properties
Preliminary studies suggest that the compound may possess anticancer activity by inducing apoptosis in cancer cells:
- In vitro studies demonstrated that derivatives of thieno[3,2-d]pyrimidines can inhibit cancer cell proliferation by disrupting cell cycle progression and promoting programmed cell death .
Anti-inflammatory Effects
The inhibition of PLA2 by related compounds indicates potential anti-inflammatory effects. This is crucial for developing treatments for conditions like arthritis and other inflammatory diseases.
Case Studies
- Study on Enzyme Inhibition : A study published in the Journal of Lipid Research explored the effects of similar compounds on PLA2 activity. The findings indicated a strong correlation between structural features and enzyme inhibition .
- Antimicrobial Screening : A comprehensive screening was conducted using agar diffusion methods against multiple pathogens. Results showed that compounds similar to N-[(2H-1,3-benzodioxol-5-yl)methyl]-... exhibited varying degrees of antimicrobial activity compared to standard antibiotics .
Comparison with Similar Compounds
Key Observations:
- Thiophene vs. Methoxyphenyl : The target compound’s thiophen-2-yl ethyl group (vs. methoxyphenyl in CAS 1058198-01-8) may enhance interactions with cysteine-rich targets (e.g., kinases or cytochrome P450 enzymes) .
- Benzodioxole vs.
Bioactivity and Mode of Action Correlations
- Hierarchical Clustering: Compounds with thienopyrimidine cores (e.g., target compound, bis-pyrimidines) cluster together in bioactivity profiles due to shared heterocyclic pharmacophores. Such clusters correlate with kinase or protease inhibition .
Computational Docking and Affinity Comparisons
- Docking Variability: Minor structural changes (e.g., replacing thiophen-2-yl with methoxyphenyl) significantly alter docking affinities. For example, the target compound shows stronger binding to hydrophobic pockets (-9.2 kcal/mol) compared to CAS 1058198-01-8 (-7.8 kcal/mol) in ROCK1 kinase models .
- Chemical Space Networking: The target compound forms edges in similarity networks with Murcko scaffolds matching thienopyrimidine-based inhibitors, confirming its placement in a bioactive chemotype cluster .
Research Findings and Implications
- Structural Determinants of Activity : The thiophen-2-yl ethyl group is critical for high-affinity binding to sulfur-dependent enzymes, while the benzodioxole moiety improves metabolic stability .
- Synthetic Feasibility : Analogous bis-heterocycles (e.g., bis-pyrimidines) are synthesized via DMF-DMA-mediated condensations, suggesting scalable routes for the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
